molecular formula C21H22N2O3S B3012486 3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034594-86-8

3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B3012486
CAS No.: 2034594-86-8
M. Wt: 382.48
InChI Key: YWQRDFKGLHZXQZ-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, a thiophenyl-pyridinyl moiety, and a propanamide backbone. Its intricate molecular architecture makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the dimethoxyphenyl and thiophenyl-pyridinyl groups, which are then coupled through various organic reactions.

  • Step 1: Preparation of 2,4-Dimethoxyphenyl Group

      Reagents: 2,4-dimethoxybenzaldehyde, Grignard reagent

      Conditions: Anhydrous conditions, inert atmosphere

      Reaction: Formation of 2,4-dimethoxyphenylmagnesium bromide

  • Step 2: Preparation of Thiophenyl-Pyridinyl Group

      Reagents: 3-thiophenylpyridine, halogenating agent

      Conditions: Elevated temperature, inert atmosphere

      Reaction: Halogenation followed by nucleophilic substitution

  • Step 3: Coupling Reaction

      Reagents: 2,4-dimethoxyphenylmagnesium bromide, 3-thiophenylpyridine derivative

      Conditions: Catalytic amount of palladium, base

      Reaction: Cross-coupling to form the desired product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Oxidizing agents like potassium permanganate or chromium trioxide

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives with altered functional groups

  • Reduction:

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride

      Conditions: Anhydrous conditions

      Products: Reduced derivatives with modified functional groups

  • Substitution:

      Reagents: Halogenating agents, nucleophiles

      Products: Substituted derivatives with new functional groups

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: Bromine, chlorine

    Nucleophiles: Ammonia, amines

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide has diverse applications in scientific research:

  • Chemistry:

    • Used as a building block in organic synthesis
    • Studied for its reactivity and stability under various conditions
  • Biology:

    • Investigated for its potential biological activity
    • Used in the development of bioactive molecules
  • Medicine:

    • Explored for its potential therapeutic properties
    • Studied as a lead compound in drug discovery
  • Industry:

    • Utilized in the synthesis of advanced materials
    • Applied in the development of novel catalysts

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
  • 3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-2-yl)methyl)propanamide
  • 3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide

Uniqueness

3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide stands out due to its specific substitution pattern and the presence of both dimethoxyphenyl and thiophenyl-pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-25-18-7-5-15(19(12-18)26-2)6-8-20(24)23-13-16-4-3-10-22-21(16)17-9-11-27-14-17/h3-5,7,9-12,14H,6,8,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQRDFKGLHZXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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